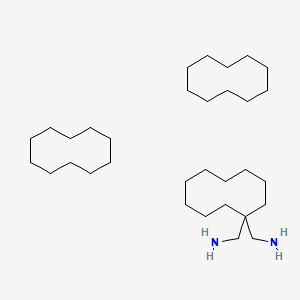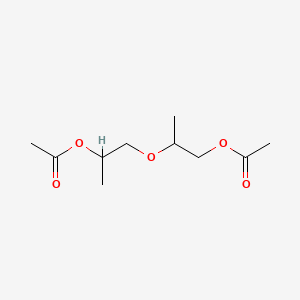
1-Tridecanol, phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tridecyl phosphate is an organic compound with the molecular formula C13H27NaO4P. It is a member of the alkyl phosphate family, which are commonly used as surfactants in various industrial and cosmetic applications . This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tridecyl phosphate can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In industrial settings, the production of sodium tridecyl phosphate often involves a continuous process where tridecyl alcohol is reacted with phosphoric acid in the presence of a catalyst. The resulting mixture is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tridecyl phosphate primarily undergoes hydrolysis and substitution reactions. It can be hydrolyzed in the presence of water to produce tridecyl alcohol and phosphoric acid. Additionally, it can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecyl alcohol and phosphoric acid.
Substitution: Depending on the nucleophile, various alkyl phosphate derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Sodium tridecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization processes to stabilize polymer particles.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products.
Wirkmechanismus
The primary mechanism of action of sodium tridecyl phosphate is its ability to reduce surface tension, which facilitates the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. At the molecular level, sodium tridecyl phosphate interacts with both hydrophobic and hydrophilic molecules, allowing them to coexist in a stable mixture .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.
Sodium tetradecyl sulfate: Used in similar applications but with a slightly longer alkyl chain.
Sodium tripolyphosphate: Used primarily in detergents and water treatment but lacks the surfactant properties of sodium tridecyl phosphate.
Uniqueness: Sodium tridecyl phosphate stands out due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring stable emulsions and surface tension reduction .
Eigenschaften
CAS-Nummer |
68647-24-5 |
|---|---|
Molekularformel |
C13H27Na2O4P |
Molekulargewicht |
324.30 g/mol |
IUPAC-Name |
disodium;tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
IINDYWXDQHZLEZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
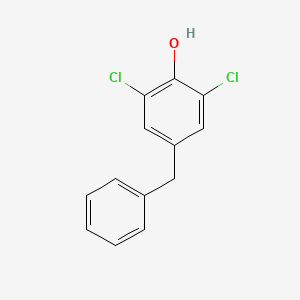
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
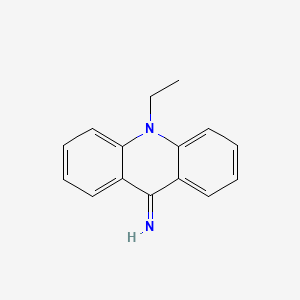



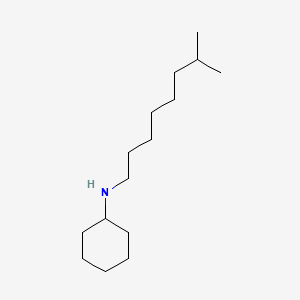
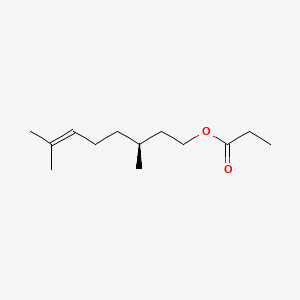
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
